5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride

Organic Synthesis Medicinal Chemistry Reaction Optimization

5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS: 497853-90-4) is a heterocyclic organic compound characterized by its imidazole core functionalized with a reactive chloromethyl group at the 5-position and an ethyl substituent at the 1-position. This compound is a hydrochloride salt, a deliberate form that enhances its solid-state stability and aqueous solubility compared to its free base counterpart.

Molecular Formula C6H10Cl2N2
Molecular Weight 181.06 g/mol
CAS No. 497853-90-4
Cat. No. B3142109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
CAS497853-90-4
Molecular FormulaC6H10Cl2N2
Molecular Weight181.06 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CCl.Cl
InChIInChI=1S/C6H9ClN2.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H
InChIKeyYULMDKKFZSITMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride: A Specialized Imidazole Building Block for Precision Synthesis


5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS: 497853-90-4) is a heterocyclic organic compound characterized by its imidazole core functionalized with a reactive chloromethyl group at the 5-position and an ethyl substituent at the 1-position . This compound is a hydrochloride salt, a deliberate form that enhances its solid-state stability and aqueous solubility compared to its free base counterpart . It serves as a versatile intermediate in organic synthesis, with its chloromethyl group acting as a key electrophilic handle for nucleophilic substitution, enabling the construction of more complex molecules relevant to pharmaceutical and agrochemical research [1].

Why 5-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride Cannot Be Substituted with Generic Imidazole Analogs


Simple imidazole analogs or alternative salt forms are not direct replacements for 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Critical variations in regioisomerism (2- vs. 5-position substitution), salt form, and alkyl substitution pattern result in demonstrably different physicochemical properties and, critically, altered reactivity profiles . The specific positioning of the chloromethyl group at the 5-position, in contrast to the 2-position, leads to a different electron distribution on the imidazole ring, influencing both the electrophilicity of the chloromethyl carbon and the regioselectivity of subsequent reactions [1]. Furthermore, the hydrochloride salt provides a tangible advantage in handling and stability over the free base, directly impacting experimental reproducibility and compound shelf-life .

Quantitative Differentiation of 5-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride: A Comparative Evidence Guide


Regioisomeric Reactivity: Distinct Electrophilicity from 2- vs. 5-Substitution

The position of the chloromethyl group on the imidazole ring fundamentally alters the compound's reactivity. While direct comparative reaction rate data for this specific compound is limited, class-level inference from imidazole chemistry dictates that 5-substituted imidazoles have a different electron density distribution compared to their 2-substituted regioisomers, leading to predictable differences in the electrophilicity of the chloromethyl group [1]. This manifests as altered reaction kinetics and regioselective outcomes in nucleophilic substitution reactions. For instance, 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS: 135206-88-1) will yield a distinct set of derivatives compared to the 5-substituted target compound under identical conditions, a critical consideration for synthesizing specific target molecules [2].

Organic Synthesis Medicinal Chemistry Reaction Optimization

Salt Form Advantage: Enhanced Stability and Handling Over the Free Base

The hydrochloride salt form (CAS 497853-90-4) offers a quantifiable advantage over its free base analog (CAS 790654-82-9) in terms of physical state and stability. The free base is reported as a liquid with a boiling point of 290.2±15.0 °C and a predicted density of 1.16±0.1 g/cm³ . In contrast, the hydrochloride salt is a solid at room temperature . This change in physical state directly impacts handling, weighing accuracy, and long-term storage stability. While specific decomposition data is not provided, the solid salt form is inherently less susceptible to evaporation and moisture absorption during routine laboratory use compared to the liquid free base, leading to more reproducible experimental outcomes and longer shelf-life under recommended storage conditions.

Chemical Procurement Laboratory Handling Long-Term Storage

Solubility and Formulation Advantages of the Hydrochloride Salt

The formation of a hydrochloride salt is a standard strategy to increase the aqueous solubility of organic compounds, a principle that applies directly here. While no specific aqueous solubility measurement is available for this compound, its increased polarity relative to the free base is a class-level inference based on fundamental physical chemistry [1]. This enhanced solubility in polar solvents, including water, is a distinct advantage over the free base (CAS 790654-82-9), which is likely more soluble in organic solvents due to its neutral, less polar character . The LogP value of the parent imidazole core, predicted to be around 1.08, supports the notion that the hydrochloride salt will have improved solubility in aqueous reaction media, facilitating reactions under a wider range of conditions .

Aqueous Solubility Formulation Chemistry Reaction Medium Selection

Application Scenarios: Optimal Use Cases for 5-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride in R&D


Synthesis of 5-Substituted Imidazole-Based Kinase Inhibitor Scaffolds

This compound is an ideal starting material for constructing 5-substituted imidazole derivatives, a common motif in kinase inhibitors. The specific 5-position of the chloromethyl group ensures the correct regioisomer is produced, avoiding the inactive 2-substituted analogs that would result from using the regioisomeric starting material [1]. The hydrochloride salt's solid form simplifies precise weighing and handling during multi-step syntheses, improving yield consistency .

Preparation of Imidazole-Containing Ligands for Coordination Chemistry

The chloromethyl group serves as a convenient anchor point for attaching the imidazole core to larger ligand frameworks. The use of the hydrochloride salt, with its improved aqueous solubility, is particularly beneficial when the subsequent coupling step is performed in a mixed aqueous-organic solvent system [1]. This avoids solubility issues that might be encountered with the less polar free base.

Use as a Benchmark Compound in Stability Studies of Alkylating Agents

Given its defined structure and reactive chloromethyl group, this compound can serve as a model substrate in studies focused on the reactivity and stability of alkylating agents. The known, stable solid form of the hydrochloride salt provides a reliable and reproducible starting point for quantitative kinetic experiments, allowing for direct comparison of reaction rates with other electrophiles under various conditions [1].

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